molecular formula C18H24BrNO4 B2858567 2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid CAS No. 1707358-59-5

2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid

Cat. No.: B2858567
CAS No.: 1707358-59-5
M. Wt: 398.297
InChI Key: IZLGWUYQJKBYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO4/c1-17(2,3)24-16(23)20-9-7-18(8-10-20,12-15(21)22)13-5-4-6-14(19)11-13/h4-6,11H,7-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLGWUYQJKBYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid, with the empirical formula C18H24BrNO4C_{18}H_{24}BrNO_4 and CAS number 1707358-59-5, is a compound of significant interest in the field of medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The compound features a piperidine ring substituted with a bromophenyl group and a tert-butoxycarbonyl (Boc) moiety. Its molecular weight is approximately 398.297 g/mol, and it is typically encountered in research settings with a purity of around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an intermediate in synthesizing norepinephrine reuptake inhibitors like ampreloxetine, which suggests possible applications in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) due to its modulatory effects on neurotransmitter systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Norepinephrine Reuptake Inhibition : The compound has shown promise in inhibiting norepinephrine reuptake, which is crucial for enhancing mood and cognitive functions .
  • Antagonistic Properties : It has been evaluated for its antagonist properties against specific receptors, indicating potential use in modulating physiological responses mediated by these receptors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Norepinephrine Reuptake InhibitionEnhances norepinephrine levels in synaptic clefts
Antagonistic EffectsModulates receptor activity affecting various physiological responses

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antidepressant-like Effects : In animal models, compounds structurally related to this compound demonstrated significant antidepressant-like behavior, suggesting that this compound might share similar properties .
  • Structure-Activity Relationships (SAR) : A systematic investigation into the SAR of related compounds revealed that modifications to the piperidine ring and substituents significantly influence biological activity. This emphasizes the importance of structural optimization in drug design .
  • Multicomponent Reactions : The synthesis of this compound through multicomponent reactions has been highlighted as an efficient strategy in drug development, showcasing its versatility as a building block for more complex pharmacophores .

Chemical Reactions Analysis

Boc Deprotection and Piperidine Functionalization

The Boc group serves as a transient protective moiety for the piperidine nitrogen. Acidic hydrolysis removes this group under controlled conditions:

Reaction ConditionsProductYieldSource
Trifluoroacetic acid (TFA) in DCM2-[4-(3-Bromophenyl)piperidin-4-yl]acetic acid89-91%
HCl in dioxane (4M)Piperidin-4-yl acetic acid hydrochloride95%

Deprotection enables further nitrogen modifications, including:

  • Sulfonylation : Methanesulfonyl chloride in pyridine yields sulfonamide derivatives (91% yield)

  • Reductive Amination : Sodium borohydride-mediated reactions with aldehydes/ketones

Bromophenyl Reactivity in Cross-Coupling

The 3-bromophenyl group participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductApplicationSource
Suzuki-MiyauraPdCl₂(dppf), K₂CO₃, toluene/H₂O (7.6:1), rtBiphenyl derivativesPROTAC linker synthesis
Buchwald-Hartwig[Rh(cod)Cl]₂, K₂CO₃, 70°CAminated piperidine analogsEnzyme inhibitor scaffolds

Key limitations:

  • Steric hindrance from the piperidine ring reduces coupling efficiency (40-66% yields)

  • Electron-withdrawing carboxylic acid group directs meta-selectivity in electrophilic substitutions

Carboxylic Acid Derivitization

The acetic acid moiety undergoes typical carboxylate reactions:

ReactionReagents/ConditionsProductBiological RelevanceSource
EsterificationDCC/DMAP, alcoholsMethyl/ethyl estersProdrug development
Amide CouplingHATU, DIPEA, R-NH₂Peptidomimetic conjugatesTargeted protein degraders
Salt FormationNaOH/HClSodium/potassium saltsSolubility enhancement

Structural Modifications in Drug Design

This compound serves as a critical intermediate in medicinal chemistry:

Case Study 1: ADAMTS7 Inhibitors
Conjugation with 4-bromobenzenesulfonyl chloride produced analogs with:

  • Ki=9nMK_i=9\,\text{nM} against ADAMTS7

  • 12-fold selectivity over ADAMTS5

Case Study 2: P2Y₁₄ Receptor Antagonists
Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid yielded:

  • IC₅₀ = 1.2 nM in neutrophil chemotaxis assays

Stability and Reaction Challenges

Key stability data:

  • Thermal Decomposition : >180°C (DSC)

  • Light Sensitivity : Degrades under UV (t₁/₂ = 48 hr)

  • pH Sensitivity : Stable at pH 4-8 (24 hr), Boc cleavage at pH <2

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural Analogs and Their Properties
Compound Name Substituent on Piperidine CAS No. Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-Bromophenyl, Boc 1707358-59-5 C₁₈H₂₄BrNO₄ 398.3 Bromine for cross-coupling; Boc for protection
2-[4-(4-Bromophenyl)-1-Boc-piperidin-4-yl]acetic acid 4-Bromophenyl, Boc 1439902-38-1 C₁₈H₂₄BrNO₄ 398.3 Positional isomer (4-Br vs. 3-Br); altered electronic effects
2-(1-Boc-4-m-tolyl-piperidin-4-yl)acetic acid 3-Methylphenyl, Boc N/A C₁₉H₂₇NO₄ 357.4 Methyl group enhances lipophilicity; reduced steric hindrance
2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid Amino, Boc 1159983-30-8 C₁₂H₂₂N₂O₄ 258.3 Amino group enables hydrogen bonding; distinct reactivity
2-(1-Boc-piperidin-4-yl)acetic acid Unsubstituted aryl, Boc N/A C₁₂H₂₁NO₄ 259.3 Simpler structure; no halogen for cross-coupling

Physicochemical Properties

  • Lipophilicity: The bromine atom increases logP compared to non-halogenated analogs (e.g., m-tolyl derivative).
  • Solubility : Boc protection enhances solubility in organic solvents (e.g., DCM, DMF), while the acetic acid moiety improves aqueous solubility at physiological pH .
  • Stability : The Boc group is labile under acidic conditions. Brominated analogs may exhibit light sensitivity, requiring storage in amber containers .

Commercial Availability

  • Target Compound : Available from Combi-Blocks (25 mg to 100 mg; $ price on inquiry) and CymitQuimica (discontinued but inquire for stock) .
  • 4-Bromo Isomer : Catalogued with similar pricing and availability .
  • Amino Variant: Offered by Alfa Chemistry (ACM1159983308) for specialized applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves sequential functionalization of the piperidine ring. Key steps include:

  • Bromophenyl introduction : Suzuki-Miyaura coupling or electrophilic aromatic substitution under anhydrous conditions (e.g., THF, 0–5°C) .
  • tert-butoxycarbonyl (Boc) protection : Reaction with Boc anhydride in dichloromethane (DCM) with DMAP catalysis (room temperature, 12–24 hours) .
  • Acetic acid side-chain incorporation : Alkylation using bromoacetic acid derivatives with K₂CO₃ in DMF (60–80°C, monitored via TLC) .
  • Optimization : Reaction time and temperature are adjusted based on HPLC purity analysis (>95% target product) .

Q. How is the compound’s structure confirmed, and what analytical techniques are prioritized?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR identify the Boc group (δ ~1.4 ppm for tert-butyl) and bromophenyl aromatic protons (δ ~7.2–7.5 ppm). 2D NMR (COSY, HSQC) resolves piperidine ring conformations .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₃BrNO₄: 396.08) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Gradient: 40–80% acetonitrile/water over 20 minutes .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM, THF) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician with SDS .

Advanced Research Questions

Q. How can reaction yield discrepancies arise during Boc protection, and how are they resolved?

  • Methodological Answer : Yield variations (~60–85%) may stem from:

  • Moisture sensitivity : Boc reactions require strict anhydrous conditions. Use molecular sieves or argon atmospheres .
  • Byproduct formation : Monitor via LC-MS; optimize stoichiometry (1.2 eq Boc anhydride) and reaction time .
  • Data Validation : Cross-check with alternative protection strategies (e.g., Fmoc) to isolate Boc-specific inefficiencies .

Q. What strategies address contradictions in spectroscopic data for the bromophenyl moiety?

  • Methodological Answer :

  • Dynamic vs. static disorder : Variable-temperature NMR (VT-NMR) distinguishes conformational flexibility from impurities .
  • X-ray crystallography : Resolves ambiguous NOE signals by confirming solid-state conformation .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict ¹³C chemical shifts for comparison .

Q. How can Design of Experiments (DoE) optimize the alkylation step for the acetic acid side chain?

  • Methodological Answer :

  • Factors : Temperature (50–90°C), solvent polarity (DMF vs. DMSO), base strength (K₂CO₃ vs. Cs₂CO₃).
  • Response Surface Methodology (RSM) : Central composite design identifies optimal conditions (e.g., 70°C in DMF with K₂CO₃ maximizes yield) .
  • Validation : Confirm via triplicate runs and ANOVA analysis (p < 0.05) .

Q. What role does the Boc group play in modulating the compound’s biological activity?

  • Methodological Answer :

  • Protection/deprotection : Boc stabilizes the piperidine amine during synthesis but is cleaved in acidic environments (e.g., TFA/DCM) for bioactivity studies .
  • Solubility : Boc increases lipophilicity, enhancing membrane permeability. Quantify via LogP measurements (e.g., shake-flask method) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.